molecular formula C11H15NO3 B8590544 Methyl 3-(3-amino-4-methoxyphenyl)propanoate

Methyl 3-(3-amino-4-methoxyphenyl)propanoate

Cat. No. B8590544
M. Wt: 209.24 g/mol
InChI Key: PZOKKBYOCNJXLP-UHFFFAOYSA-N
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Patent
US07049342B2

Procedure details

Methyl 4-methoxy-3-nitrophenylpropanoate (2.70 g, 11.3 mmol), 10% palladium on carbon (200 mg) and a mixed solvent (100 mL) of ethyl acetate with ethanol (1:1 v/v) were mixed and hydrogenation was carried at an initial pressure of 294.3 kPa. After completion of the hydrogenation, the catalyst was removed by filtration and the filtrate was concentrated to obtain 2.35 g (95%) of the title compound as a yellow oily product.
Name
Methyl 4-methoxy-3-nitrophenylpropanoate
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]([CH3:14])C(OC)=O)=[CH:5][C:4]=1[N+:15]([O-])=O.[C:18]([O:21][CH2:22]C)(=[O:20])C>[Pd].C(O)C>[NH2:15][C:4]1[CH:5]=[C:6]([CH2:9][CH2:14][C:18]([O:21][CH3:22])=[O:20])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Methyl 4-methoxy-3-nitrophenylpropanoate
Quantity
2.7 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C(C(=O)OC)C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the hydrogenation, the catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1OC)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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